N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine
Description
N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine is a tertiary amine derivative featuring a dimethylaminopropyl chain linked to a substituted phenoxy group. The compound’s structure includes a 4-amino-2-methylphenyl ether moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
4-[3-(dimethylamino)propoxy]-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-9-11(13)5-6-12(10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUJSRWOGIUJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-methylphenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
Compound: N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine (CAS 946740-42-7) Molecular Formula: C₁₂H₁₇F₃N₂O Molecular Weight: 262.28 g/mol Key Differences:
- Substituent : Replacement of the 2-methyl group with a trifluoromethyl (-CF₃) group.
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, altering the electron density of the aromatic ring compared to the methyl group. This enhances stability against metabolic degradation and may increase lipophilicity.
- Applications : Likely used in medicinal chemistry for targeted drug design, leveraging the -CF₃ group’s resistance to oxidation .
Compound: N-(3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl)-N,N-dimethylamine (CAS 801190-26-1) Key Differences:
- Positional Isomerism : The -CF₃ group is at the 3-position of the phenyl ring instead of 2.
Amide Derivatives
Compound: N-[3-(Dimethylamino)propyl]hexadecanamide (CAS 39669-97-1) Molecular Formula: C₂₁H₄₄N₂O Molecular Weight: 340.60 g/mol Key Differences:
- Functional Group: Replaces the phenoxy group with a hexadecanamide (C₁₅H₃₁CONH-) chain.
- Applications : Used as a surfactant or antimicrobial agent in lubricants due to its amphiphilic nature. The long alkyl chain enhances hydrophobicity, improving membrane disruption in microbes .
- Synthesis: Synthesized via amidation of 3-(N,N-dimethylamino)propylamine with palmitic acid (91% yield) or palmitoyl chloride (75% yield) .
Aniline Derivatives
Compound: 4-[3-(Dimethylamino)propyl]aniline (CID 2761029) Molecular Formula: C₁₁H₁₈N₂ Molecular Weight: 178.28 g/mol Key Differences:
- Reactivity : The primary amine (-NH₂) on the aromatic ring increases hydrogen-bonding capacity and acidity (pKa ~5), contrasting with the ether-linked secondary amine in the target compound.
- Applications: Potential as a building block for dyes or polymers due to its aromatic amine functionality .
Pharmaceutical Analogues
Compound: Chlorpromazine Phenolphthalinate Molecular Formula: C₁₇H₁₉ClN₂S·C₂₀H₁₆O₄ Molecular Weight: 639.20 g/mol Key Differences:
- Core Structure: Contains a phenothiazine ring system instead of a phenoxy group.
- Bioactivity: Acts as a dopamine antagonist, highlighting how structural variations in the aromatic system dictate pharmacological targets. The dimethylaminopropyl chain in both compounds facilitates blood-brain barrier penetration .
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₉N₂O | 4-Amino-2-methylphenoxy | 207.3 | Pharmaceuticals, intermediates |
| N-{3-[4-Amino-2-(CF₃)phenoxy]propyl}-DMA | C₁₂H₁₇F₃N₂O | 4-Amino-2-trifluoromethylphenoxy | 262.28 | Drug design, metabolic stability |
| N-[3-(DMA)propyl]hexadecanamide | C₂₁H₄₄N₂O | Hexadecanamide | 340.60 | Surfactants, antimicrobial additives |
| 4-[3-(DMA)propyl]aniline | C₁₁H₁₈N₂ | Aniline | 178.28 | Dye/polymer synthesis |
| Chlorpromazine Phenolphthalinate | C₃₇H₃₅ClN₂O₄S | Phenothiazine, phthalate | 639.20 | Antipsychotic medication |
Biological Activity
N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various scientific fields.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure features an amino group, a dimethylamine group, and a phenoxy moiety, which together contribute to its reactivity and biological interactions. The presence of these functional groups allows the compound to participate in various chemical reactions, enhancing its utility in research.
This compound exerts its biological effects primarily through interactions with specific enzymes and cellular receptors.
- Enzyme Interaction : The compound can bind to active sites on enzymes, modulating their activity. This is particularly relevant in studies focused on enzyme inhibition or activation.
- Receptor Binding : It may interact with cellular receptors, triggering signaling pathways that lead to physiological responses. Such interactions are crucial for understanding the compound's potential therapeutic applications.
Biological Activity
Research indicates that this compound has several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic disorders.
- Protein Binding : Its ability to bind proteins makes it a valuable tool for proteomic studies, facilitating the exploration of protein functions and interactions.
- Therapeutic Potential : Preliminary investigations suggest potential applications in treating diseases due to its modulation of biological pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study 1 : A study published in 2023 demonstrated that the compound exhibited potent inhibitory activity against human histone deacetylases (HDACs), which are implicated in cancer progression. The compound was shown to induce apoptosis in cancer cell lines through G1 cell cycle arrest .
- Study 2 : Another investigation focused on its interaction with monoamine oxidase B (MAO B), revealing that it could significantly increase dopamine levels in neuronal tissues, suggesting a role in neuroprotection .
Applications
The versatility of this compound extends across various fields:
- Biochemical Research : Used as a probe for studying enzyme mechanisms and protein interactions.
- Drug Development : Investigated as a precursor for novel therapeutics targeting metabolic and neurodegenerative diseases.
- Chemical Synthesis : Functions as an intermediate in synthesizing more complex organic molecules .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine | Different positioning of amino and methyl groups | |
| N,N-Dimethyl-4-aminoaniline | Lacks the propyl chain and phenoxy structure | |
| 4-Amino-2-methylphenol | Simpler structure without dimethylamino group |
This table illustrates how the structural diversity among these compounds may influence their specific biological activities and interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-(4-amino-2-methylphenoxy)propylamine with dimethylamine derivatives under reflux in anhydrous solvents (e.g., dichloromethane or THF) in the presence of a coupling agent like EDCI . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to dimethylating agent), inert atmosphere, and purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1). Lower yields (~75%) occur with impurities from side reactions, while higher purity (>95%) is achieved using recrystallization in ethanol .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish methylene (-CH2-) and dimethylamine (-N(CH3)2) groups. Contradictions in aromatic proton signals (e.g., phenoxy ring) arise from solvent polarity effects; use deuterated DMSO for enhanced resolution .
- FT-IR : Confirm amine N-H stretches (3300–3500 cm⁻¹) and ether C-O-C (1250 cm⁻¹). Discrepancies in carbonyl detection (if present) may indicate residual solvents, requiring TGA-MS validation .
- MS (ESI+) : Verify molecular ion [M+H]+ at m/z 265.2. Fragmentation patterns (e.g., loss of dimethylamine) cross-validate structural assignments .
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water. Stability tests (HPLC, 25°C) show degradation <5% over 6 months when stored in amber vials under argon at -20°C. Avoid prolonged exposure to light or acidic conditions to prevent demethylation .
Advanced Research Questions
Q. What computational methods predict the compound’s electronic properties and reactivity for drug-design applications?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential maps (identifying nucleophilic/electrophilic sites). Compare with experimental UV-Vis (λmax ~270 nm) and cyclic voltammetry data to validate redox behavior . MD simulations (AMBER) assess binding affinity to biological targets, such as neurotransmitter receptors, by modeling hydrophobic interactions with the phenoxy group .
Q. How can structural analogs of this compound be designed to enhance antimicrobial or enzyme-inhibitory activity?
- Methodological Answer : Replace the methylphenoxy group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to modulate lipophilicity. For enzyme inhibition (e.g., acetylcholinesterase), introduce a carbamate or urea moiety (as in ) to enable covalent binding. Biological assays (MIC, IC50) guide SAR refinement .
Q. What contradictions exist in reported bioactivity data, and how can they be addressed experimentally?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC50 variability in cancer cell lines) may stem from differences in cell permeability or assay protocols. Standardize testing using MTT assays with matched cell lines (e.g., HEK-293 vs. HeLa) and control for batch-to-batch compound purity via HPLC .
Q. How is this compound utilized in material science, such as in lipid nanoparticles (LNPs) or polymer matrices?
- Methodological Answer : The dimethylamine group enables pH-responsive behavior in LNPs for mRNA delivery. Formulate with ionizable lipids (e.g., DODAP, ) at a 40:60 molar ratio (compound:lipid) to optimize encapsulation efficiency. In polymers, copolymerize with acrylates (e.g., ) to create stimuli-responsive hydrogels .
Data Contradiction Analysis
- Synthesis Yield Variability : Lower yields in (75%) vs. (91%) arise from differing purification methods (recrystallization vs. column chromatography). Use orthogonal techniques (HPLC-NMR) to identify byproducts and refine reaction conditions .
- Biological Activity : Conflicting IC50 values may reflect assay sensitivity; validate with SPR (surface plasmon resonance) to measure direct target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
